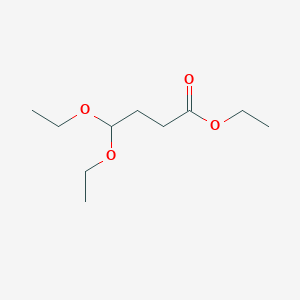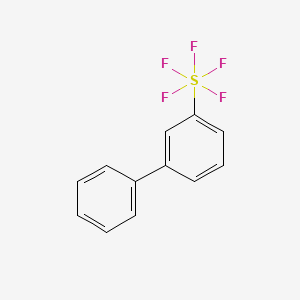
Pentafluoro-(3-phenylphenyl)-6-sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains a pentafluorosulfanyl group, which is known for its high chemical stability and unique physicochemical properties . The presence of multiple fluorine atoms renders it highly polar and lipophilic, making it a valuable component in medicinal chemistry and other scientific research areas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentafluoro-(3-phenylphenyl)-6-sulfane typically involves the incorporation of the pentafluorosulfanyl group onto a phenyl ring. One common method is the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is mild, green, and highly efficient, allowing for the smooth transformation of arylboronic acids into substituted phenols without the need for chromatographic purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of scalable and green synthesis methods, such as the one-minute synthesis of substituted phenols, is particularly advantageous for industrial applications . These methods ensure high yields and minimal environmental impact, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Pentafluoro-(3-phenylphenyl)-6-sulfane undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
Pentafluoro-(3-phenylphenyl)-6-sulfane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of pentafluoro-(3-phenylphenyl)-6-sulfane involves its interaction with molecular targets and pathways in biological systems. The compound’s high polarity and lipophilicity allow it to interact with cell membranes and proteins, affecting their function and activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to pentafluoro-(3-phenylphenyl)-6-sulfane include:
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent and radical precursor.
Pentafluorophenyl group bonded phases: Used in chromatography for the separation of polar compounds and isomers.
9,9-bis(4-hydroxyphenyl) fluorene: Used in the production of epoxy resins and other materials.
Uniqueness
This compound is unique due to its combination of high chemical stability, polarity, and lipophilicity. These properties make it a valuable component in various scientific and industrial applications, offering advantages over similar compounds in terms of reactivity and stability .
Propriétés
Formule moléculaire |
C12H9F5S |
|---|---|
Poids moléculaire |
280.26 g/mol |
Nom IUPAC |
pentafluoro-(3-phenylphenyl)-λ6-sulfane |
InChI |
InChI=1S/C12H9F5S/c13-18(14,15,16,17)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H |
Clé InChI |
OIWJVMBIWUTEEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC=C2)S(F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


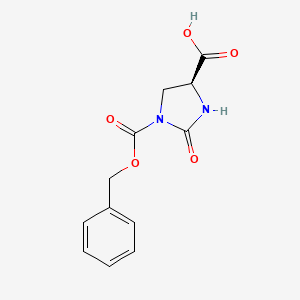
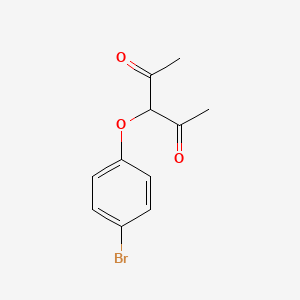
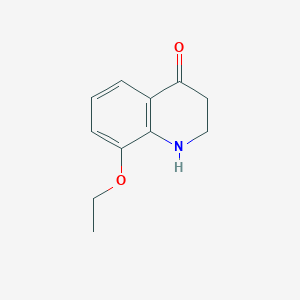

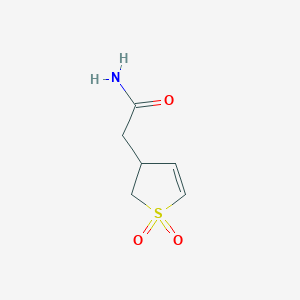

![(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12112175.png)
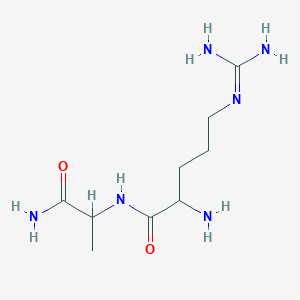
![4-{[2-(4-Chlorophenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B12112189.png)

![Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B12112203.png)
